molecular formula C11H12N2O B1617902 3,6,7-Trimethylquinoxalin-2-ol CAS No. 28082-86-2

3,6,7-Trimethylquinoxalin-2-ol

Cat. No.: B1617902
CAS No.: 28082-86-2
M. Wt: 188.23 g/mol
InChI Key: RYSAKTAGNQULLG-UHFFFAOYSA-N
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Description

3,6,7-Trimethylquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Mechanism of Action

Target of Action

3,6,7-Trimethylquinoxalin-2-ol (TMQ) is a heterocyclic compound that belongs to the quinoxaline familyFor instance, some quinoxaline derivatives have demonstrated antiviral potential by binding to the NS1A RNA-binding domain .

Biochemical Pathways

For instance, some quinoxaline derivatives have shown potential in influencing metabolic processes

Result of Action

For instance, some quinoxaline derivatives have demonstrated antiviral potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylquinoxalin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst can yield the desired quinoxaline derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the process. These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylquinoxalin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 2 can be oxidized to form a quinone derivative.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6,7-Trimethylquinoxalin-2-ol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar bicyclic structure but without the methyl and hydroxyl substitutions.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.

Uniqueness

3,6,7-Trimethylquinoxalin-2-ol is unique due to the presence of three methyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

3,6,7-trimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSAKTAGNQULLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289597
Record name 3,6,7-trimethylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-86-2
Record name NSC62135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,7-trimethylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4,5-Dimethyl-o-phenylenediamine (10.0 g., 0.073 mol.) was dissolved in tetrahydrofuran (200 ml.) and ethyl pyruvate (12.75 g., 0.11 mol.) added. The reaction mixture was stirred at room temperature for eighteen hours, during which time a white solid precipitated and was collected by filtration (13.35 g.). Recrystallization from methanol-chloroform gave fine white needles. (12.65 g., m.p. 306°-308°, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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